molecular formula C18H12N4OS3 B3002669 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862974-11-6

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine

Cat. No. B3002669
CAS RN: 862974-11-6
M. Wt: 396.5
InChI Key: LKJWEGSXSIQHIA-UHFFFAOYSA-N
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Description

The compound of interest, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine, is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones. For example, the synthesis of N-(1-(2,5-dimethyl-3-thienyl)ethylidene)-1,3-benzothiazol-2-amine was achieved by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (EI-MS). These techniques provide information about the functional groups, the molecular framework, and the molecular weight of the compound .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzothiazole core. The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities. For instance, the synthesis of thiazol-4-amine derivatives involves NMR and mass spectra to confirm the structures of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzothiazole ring. These properties are crucial for determining the compound's suitability for biological applications. The cytotoxic activity of various novel benzothiazole derivatives has been evaluated using in vitro assays, indicating the potential of these compounds as anticancer agents .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions for research on benzothiazole derivatives are vast. They have potential applications in various fields including medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS3/c1-23-12-6-4-8-14-15(12)21-18(26-14)22-17-20-11(9-24-17)16-19-10-5-2-3-7-13(10)25-16/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJWEGSXSIQHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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